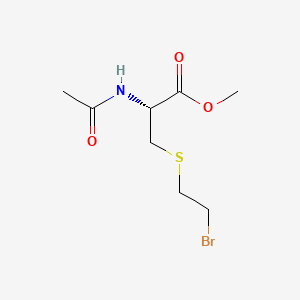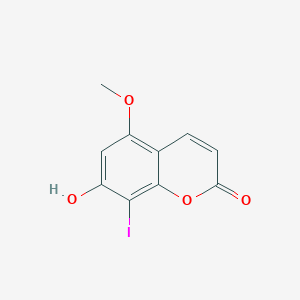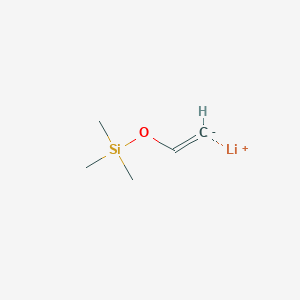![molecular formula C17H8ClNO4 B14446541 6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid CAS No. 73397-16-7](/img/structure/B14446541.png)
6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid is a derivative of phenoxazine, a tricyclic heterocycle composed of two benzene rings joined by an oxazine structure. Phenoxazine derivatives have garnered significant interest due to their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Purification techniques such as column chromatography and recrystallization are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Halogen substitution reactions can introduce different halogen atoms into the phenoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated phenoxazine derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a photoredox catalyst in organic synthesis.
Biology: Acts as a fluorescent probe for imaging and tracking biological processes.
Medicine: Investigated for its anticancer properties and used in the development of prodrugs for targeted cancer therapy
Industry: Employed in the fabrication of organic light-emitting diodes and dye-sensitized solar cells.
Mecanismo De Acción
The mechanism of action of 6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid involves its interaction with specific molecular targets and pathways. In cancer therapy, the compound is converted into a cytotoxic product by enzyme-catalyzed reactions. The activated product, 9-amino-6-chloro-5H-benzo[a]phenoxazine-5-one, exerts its effects by inducing apoptosis in cancer cells through the generation of reactive oxygen species and disruption of mitochondrial function .
Comparación Con Compuestos Similares
Similar Compounds
Phenoxazine: The parent compound with a similar tricyclic structure.
Phenothiazine: A structurally related compound with sulfur instead of oxygen in the heterocyclic ring.
Actinomycin D: Contains a phenoxazine moiety and is used as an antibiotic and anticancer agent.
Uniqueness
6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid is unique due to its specific chlorine substitution and carboxylic acid functional group, which confer distinct chemical reactivity and biological activity. Its ability to act as a prodrug in targeted cancer therapy sets it apart from other phenoxazine derivatives .
Propiedades
Número CAS |
73397-16-7 |
|---|---|
Fórmula molecular |
C17H8ClNO4 |
Peso molecular |
325.7 g/mol |
Nombre IUPAC |
6-chloro-5-oxobenzo[a]phenoxazine-10-carboxylic acid |
InChI |
InChI=1S/C17H8ClNO4/c18-13-15(20)10-4-2-1-3-9(10)14-16(13)23-12-6-5-8(17(21)22)7-11(12)19-14/h1-7H,(H,21,22) |
Clave InChI |
AQBFCGGCPZBBEF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=NC4=C(C=CC(=C4)C(=O)O)OC3=C(C2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


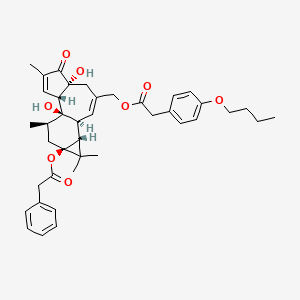
![Cyclopentanol, 1-[tris(methylthio)methyl]-](/img/structure/B14446460.png)
![1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14446462.png)
![{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14446468.png)

![6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446473.png)
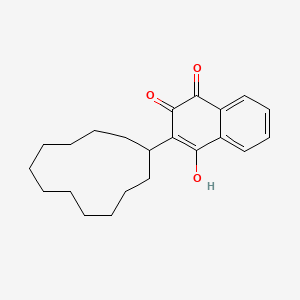
![Bis[(4-methoxyphenyl)methyl]ditellane](/img/structure/B14446487.png)
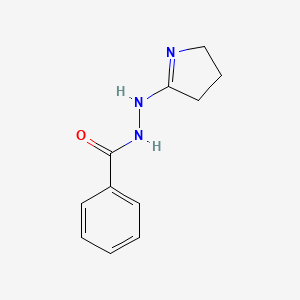
![5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one](/img/structure/B14446494.png)
![10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one](/img/structure/B14446503.png)
